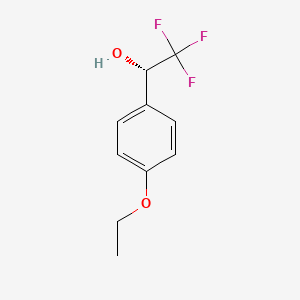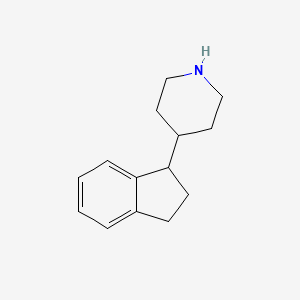
4-(2,3-dihydro-1H-inden-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-inden-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring attached to a 2,3-dihydro-1H-inden-1-yl group. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-1-yl)piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to monitor and maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yl)piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-inden-1-yl)piperidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1H-inden-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
- N-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine
Uniqueness
4-(2,3-Dihydro-1H-inden-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 2,3-dihydro-1H-inden-1-yl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-1-yl)piperidine |
InChI |
InChI=1S/C14H19N/c1-2-4-13-11(3-1)5-6-14(13)12-7-9-15-10-8-12/h1-4,12,14-15H,5-10H2 |
Clave InChI |
PYHVFVUWCPBAFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
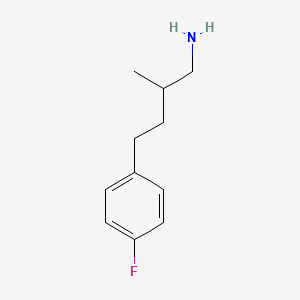

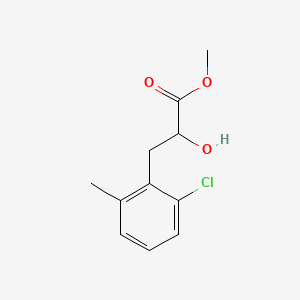
![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
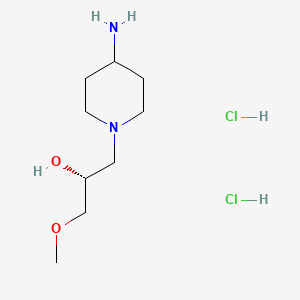
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)
![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

